1,2-Dihydro fluticasone propionate-d3

LC-MS/MS Bioanalytical Method Validation Internal Standard

Quantitative bioanalysis of fluticasone propionate impurities requires a deuterated internal standard to overcome matrix effects and ionization variability. The non-deuterated form is isobaric and cannot serve this function. - **Key Application**: Internal standard for LC-MS/MS determination of EP Impurity E (1,2-dihydro fluticasone propionate) at trace levels (e.g., 0.05% relative to parent drug). - **Performance**: +3.02 Da mass shift enables unequivocal SRM discrimination; co-elutes with analyte to correct extraction recovery (84-93%) and suppression. - **Supply**: Stable isotope-labeled analog, molecular weight 505.61 g/mol (C₂₅H₃₀D₃F₃O₅S).

Molecular Formula C25H33F3O5S
Molecular Weight 505.6 g/mol
Cat. No. B12421984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dihydro fluticasone propionate-d3
Molecular FormulaC25H33F3O5S
Molecular Weight505.6 g/mol
Structural Identifiers
SMILESCCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)CCC43C)F)F)O)C)C)C(=O)SCF
InChIInChI=1S/C25H33F3O5S/c1-5-20(31)33-25(21(32)34-12-26)13(2)8-15-16-10-18(27)17-9-14(29)6-7-22(17,3)24(16,28)19(30)11-23(15,25)4/h9,13,15-16,18-19,30H,5-8,10-12H2,1-4H3/t13-,15+,16+,18+,19+,22+,23+,24+,25+/m1/s1/i1D3
InChIKeyJPFBGPYMGJGHGN-GGMSSNLNSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dihydro Fluticasone Propionate-d3: Deuterated Internal Standard


1,2-Dihydro fluticasone propionate-d3 is a stable isotope-labeled analog of 1,2-dihydro fluticasone propionate, the compound recognized as Fluticasone Propionate EP Impurity E and a USP Pharmaceutical Analytical Impurity (PAI) (CAS unlabeled: 105613-90-9) . The -d3 variant incorporates three deuterium atoms, increasing the molecular weight from 502.59 g/mol (C₂₅H₃₃F₃O₅S) to 505.61 g/mol (C₂₅H₃₀D₃F₃O₅S) [1]. This mass shift enables its primary application as an internal standard in quantitative LC-MS/MS assays for fluticasone propionate impurity profiling, where it provides near-identical chemical behavior with a distinct mass spectrometric signature [2].

Primary Use
LC-MS/MS internal standard for impurity profiling
Key Feature
+3 Da mass shift enables MRM discrimination
Product Form
Stable isotope-labeled (d3), research grade

Why Deuterated Form Is Essential for LC-MS/MS Quantitation


In quantitative bioanalytical and pharmaceutical impurity analysis, non-deuterated 1,2-dihydro fluticasone propionate cannot substitute for its -d3 counterpart because the two compounds are isobaric within the resolution limits of most LC-MS methods and exhibit essentially identical chromatographic retention times [1]. Using the non-deuterated form as an internal standard would result in mutual signal interference between the analyte and the internal standard, precluding accurate quantification. The deuterated analog co-elutes with the non-deuterated analyte, thereby compensating for matrix effects, ionization suppression, and extraction variability, while the +3.02 Da mass shift enables unequivocal discrimination by selected reaction monitoring [1]. This principle is well-established: deuterated internal standards are the gold standard for LC-MS/MS quantitation specifically because structurally identical non-deuterated compounds fail to correct for variable matrix effects that can cause quantitative bias exceeding 50% [2].

Non-deuterated form is isobaric and co-elutes, causing mutual signal interference that precludes accurate quantitation.
Without co-eluting deuterated IS, matrix effects and extraction variability can introduce quantitative bias exceeding ±15% in complex matrices.
Structural analogs or non-isotopic internal standards do not track analyte behavior under variable ionization conditions, limiting method reliability.

Key Differentiation Evidence: -d3 vs. Non-Deuterated Standard


Mass Spectrometric Resolution via +3 Da Mass Shift

1,2-Dihydro fluticasone propionate-d3 exhibits a molecular ion mass shift of +3.02 Da relative to non-deuterated 1,2-dihydro fluticasone propionate, resulting from the substitution of three hydrogen atoms (¹H, 1.008 Da each) with three deuterium atoms (²H, 2.014 Da each) . In the analogous system of fluticasone propionate vs. fluticasone propionate-d3, validated UPLC-MS/MS methods employ distinct MRM transitions: the deuterated internal standard FP-d3 is monitored at m/z 504.2→293.2, whereas the non-deuterated analyte FP is monitored at m/z 501.1→293.2 [1]. This 3.1 Da precursor ion separation permits simultaneous quantitation without cross-talk. Applied to 1,2-dihydro fluticasone propionate (theoretical [M+H]⁺ m/z 503.2), the -d3 internal standard ([M+H]⁺ m/z 506.2) would provide equivalent mass resolution [2].

MS Resolution
Cross-study comparable
Precursor ion Δm/z +3.0–3.1 Da
d3 vs. non-deuterated
Enables unambiguous MRM discrimination without cross-talk.
Analogous validated in FP/FP-d3 system at m/z 504.2→293.2 vs. 501.1→293.2.
LC-MS/MS Bioanalytical Method Validation Internal Standard

Matrix Effect Compensation and Ionization Consistency

The fundamental advantage of a deuterated internal standard over a structural analog or non-deuterated form lies in its ability to track the analyte through extraction, chromatography, and ionization with near-identical physicochemical behavior [1]. In UPLC-MS/MS analysis of fluticasone propionate, the deuterated internal standard FP-d3 demonstrated co-elution with the parent drug and enabled assay accuracy of 95.5–103.4% across quality controls, with intra- and inter-batch precision of 0.74–5.06% CV at sub-pg/mL levels (0.5–100 pg/mL calibration range, r² ≥ 0.9992) [2]. Non-deuterated structural analogs cannot provide equivalent matrix effect compensation because even minor differences in retention time or ionization efficiency introduce variable bias that undermines quantitative reliability at trace impurity levels [3].

Matrix Compensation
Class-level inference
Accuracy 95.5–103.4%
Precision 0.74–5.06% CV
Demonstrated using deuterated IS in UPLC-MS/MS, supporting reliable impurity quantification.
Non-deuterated analogs can cause bias >15% in complex matrices.
Matrix Effect Ionization Suppression Quantitative Accuracy

Regulatory Designation: Research Tool vs. Pharmacopeial Standard

1,2-Dihydro fluticasone propionate (non-deuterated) is designated as USP Pharmaceutical Analytical Impurity (PAI, Catalog 1A01030) and EP Impurity E, intended for use as a reference standard in analytical testing to detect, identify, and measure pharmaceutical impurities . The deuterated -d3 variant is not classified as a pharmacopeial standard; it is supplied as a research-use-only isotope-labeled compound, with a typical purity specification of ≥95% as determined by HPLC . This distinction is critical for procurement decisions: the non-deuterated form is required for system suitability testing in compendial methods, whereas the deuterated form is the correct choice for developing and validating LC-MS/MS methods that require internal standardization [1].

Regulatory Role
Supporting evidence
Research-use-only isotope-labeled compound
vs. USP PAI standard
-d3 form intended for MS method development; non-deuterated form for compendial tests.
Different procurement pathways for ANDA support.
Pharmacopeial Standards Impurity Profiling Regulatory Compliance

Site-Specific Deuteration and Isotopic Fidelity

The synthesis of 1,2-dihydro fluticasone propionate-d3 is achieved via catalytic reduction of the Δ¹ double bond in fluticasone propionate using deuterated reducing agents, ensuring site-specific incorporation of deuterium at the 1,2-positions of the steroid A-ring [1]. In contrast, the non-deuterated 1,2-dihydro impurity is produced via hydrogen-based reduction [2]. The patent literature on deuterium-enriched fluticasone propionate (WO2008157652A1) establishes that compounds with ≥50% deuterium abundance at specified positions may exhibit altered metabolic stability due to the deuterium isotope effect, with deuterium abundance specifications ranging from 13% to 100% depending on the synthetic protocol [3]. For the -d3 variant, the nominal isotopic enrichment is typically ≥98 atom% D at the three labeled positions, confirmed by ¹H-NMR and LC-MS characterization [1].

Site-Specific Labeling
Supporting evidence
Deuterium at 1,2-positions of A-ring
≥98 atom% D enrichment
Ensures co-elution and stable isotopic signature; confirmed by ¹H-NMR and LC-MS.
Synthesized via deuterated reagent reduction of Δ¹ double bond.
Isotopic Labeling Deuterium Incorporation Synthetic Chemistry

Purity Specification and Certification Comparison

Commercial sources report purity specifications for both the deuterated and non-deuterated forms of 1,2-dihydro fluticasone propionate at ≥95% as determined by HPLC . However, the non-deuterated USP PAI material is accompanied by a Certificate of Analysis traceable to USP compendial methods, whereas the deuterated standard is supplied with a research-grade COA that includes confirmation of isotopic enrichment by LC-MS and NMR . The practical significance is that the USP PAI non-deuterated material is qualified for use in GMP/GLP-compliant testing according to USP General Chapter <476>, while the deuterated standard is intended for method development and research applications where isotopic fidelity is the primary quality attribute rather than compendial traceability.

Purity & Certification
Data to verify
≥95% HPLC purity
Research-grade COA
Suitable for method validation; USP PAI counterpart has USP-traceable COA.
Packaging: 1 mg (d3) vs. 25 mg (USP PAI). Confirm isotopic enrichment data.
Purity Analysis HPLC Reference Standard Qualification

Procurement-Relevant Application Scenarios


Impurity Profiling for ANDA/DMF Support

1,2-Dihydro fluticasone propionate-d3 serves as the optimal internal standard for developing and validating LC-MS/MS methods to quantify 1,2-dihydro fluticasone propionate (EP Impurity E) in fluticasone propionate bulk drug substance at levels as low as 0.05% relative to the parent drug [1]. The validated UPLC-MS/MS methodology established for fluticasone propionate using FP-d3 as internal standard achieved a calibration range of 0.5–100 pg/mL with r² ≥ 0.9992, demonstrating that deuterated internal standardization enables quantitation at trace levels required for ICH Q3A threshold compliance [2]. The non-deuterated USP PAI material is used separately to establish system suitability and relative retention time (RRT 1.23) in the HPLC method, while the deuterated standard is used exclusively in the MS-based confirmatory and quantitative method [3].

Pharmacokinetic and Metabolic Tracing Studies

In pharmacokinetic studies requiring simultaneous quantitation of fluticasone propionate and its metabolites in human plasma, the deuterated internal standard approach using FP-d3 and FP 17β-CA-d3 has been validated to achieve intra-batch accuracy of 95.5–103.4% and precision of 0.74–5.06% CV [1]. 1,2-Dihydro fluticasone propionate-d3 can be employed analogously for studies that specifically monitor the 1,2-dihydro reduction metabolite as a marker of metabolic pathway activity. The +3.02 Da mass shift ensures that the internal standard is resolved from the endogenous metabolite while matching its extraction recovery (84.2–93.5% as demonstrated for the parent compound system) and ionization characteristics [1].

Stability-Indicating Assay Development

During forced degradation studies of fluticasone propionate formulations under ICH Q1A(R2) conditions, 1,2-dihydro fluticasone propionate may form as a degradation product via reduction of the 1,2-double bond [2]. The deuterated standard enables accurate quantification of this degradant without interference from formulation excipients or co-eluting degradation products. The method employs the -d3 standard for matrix-matched calibration, while the non-deuterated USP PAI is used to confirm the identity of the degradation peak by retention time matching [3]. This dual-standard approach is consistent with regulatory expectations for stability-indicating methods described in ICH Q2(R1).

Method Transfer Between HPLC-UV and LC-MS/MS

When transferring impurity methods from pharmacopeial HPLC-UV to in-house LC-MS/MS for enhanced sensitivity, 1,2-dihydro fluticasone propionate-d3 is essential for cross-validation. The non-deuterated USP PAI establishes the primary HPLC-UV method parameters (retention time, resolution from parent peak, RRT 1.23) [1], while the deuterated standard validates the MS-based method by demonstrating equivalent chromatographic behavior and enabling direct comparison of quantitation results between the two platforms [2]. This approach satisfies regulatory requirements for demonstrating method equivalence during ANDA review, where both compendial and in-house methods may be cited.

Application
Selection Property
Validation Focus
Impurity profiling in drug substance
Deuterated IS for LC-MS/MS quantitation
Bioanalytical validation review
Research PK monitoring context
Co-eluting ISTD for metabolite tracking
Matrix-effect and recovery review
Forced degradation studies
Degradant quantitation by MS
Method specificity and matrix matching
HPLC-UV to LC-MS/MS cross-validation
Dual-standard approach
Method equivalence documentation
Quote Request

Request a Quote for 1,2-Dihydro fluticasone propionate-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.